molecular formula C9H16N2 B15198666 2-Isobutyl-4,5-dimethyl-1H-imidazole

2-Isobutyl-4,5-dimethyl-1H-imidazole

Katalognummer: B15198666
Molekulargewicht: 152.24 g/mol
InChI-Schlüssel: DMWDNKVFRQIHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isobutyl-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isobutyl-4,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substituents.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Isobutyl-4,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of dyes, agrochemicals, and functional materials

Wirkmechanismus

The mechanism of action of 2-Isobutyl-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its substituents can influence its binding affinity and specificity towards biological targets, potentially leading to antimicrobial or antifungal effects .

Vergleich Mit ähnlichen Verbindungen

    4,5-Dimethyl-1H-imidazole: Lacks the isobutyl group, leading to different chemical properties and applications.

    2-Phenyl-4,5-dimethyl-1H-imidazole: The phenyl group imparts different electronic and steric effects compared to the isobutyl group.

    2-Isobutyl-1H-imidazole:

Eigenschaften

Molekularformel

C9H16N2

Molekulargewicht

152.24 g/mol

IUPAC-Name

4,5-dimethyl-2-(2-methylpropyl)-1H-imidazole

InChI

InChI=1S/C9H16N2/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3,(H,10,11)

InChI-Schlüssel

DMWDNKVFRQIHSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N1)CC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.